molecular formula C15H14Cl2N2 B13136645 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine

7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine

Cat. No.: B13136645
M. Wt: 293.2 g/mol
InChI Key: HIGZXDWSTVHQIS-UHFFFAOYSA-N
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Description

7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine is a heterocyclic organic compound with the molecular formula C14H13Cl2N3. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a naphthyridine core substituted with benzyl and dichloro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the reaction of 1-benzyl-3-oxo-piperidine-4-carboxylate hydrochloride with urea. This reaction proceeds through a two-step process:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process described above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The dichloro groups in the compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted naphthyridine compounds .

Scientific Research Applications

7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, as a precursor for PARP inhibitors, it plays a role in inhibiting the activity of poly (ADP-ribose) polymerase (PARP) enzymes. These enzymes are involved in DNA repair processes, and their inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound shares a similar structure but differs in the core ring system.

    2,4-Dichloro-7-(phenylmethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine: Another structurally related compound with different functional groups.

Uniqueness

7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine is unique due to its specific naphthyridine core and the presence of benzyl and dichloro substituents. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H14Cl2N2

Molecular Weight

293.2 g/mol

IUPAC Name

7-benzyl-2,4-dichloro-6,8-dihydro-5H-1,7-naphthyridine

InChI

InChI=1S/C15H14Cl2N2/c16-13-8-15(17)18-14-10-19(7-6-12(13)14)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2

InChI Key

HIGZXDWSTVHQIS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(=CC(=N2)Cl)Cl)CC3=CC=CC=C3

Origin of Product

United States

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